ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate chemical properties
ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate chemical properties
An In-Depth Technical Guide to Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate. It delves into the compound's core chemical properties, synthesis, reactivity, and critical applications, providing field-proven insights and detailed methodologies.
Introduction: A Pivotal Scaffold in Medicinal Chemistry
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is a highly functionalized heterocyclic compound. Its structural architecture, featuring a 4-quinolone core, is fundamental to the field of antibacterial drug discovery. This molecule is not an end-product therapeutic agent but rather a crucial synthetic intermediate for the construction of fluoroquinolone antibiotics.[1] The strategic placement of the bromo and fluoro substituents on the benzene ring, combined with the reactive ester group and the N-H moiety, provides a versatile platform for extensive chemical modification. These modifications are essential for tuning the pharmacological and pharmacokinetic profiles of next-generation antibiotics, enabling researchers to conduct detailed structure-activity relationship (SAR) studies to enhance potency and combat bacterial resistance.[1][2]
The core utility of this compound lies in its role as a building block for molecules that target critical bacterial enzymes like DNA gyrase and topoisomerase IV, mechanisms central to the efficacy of the quinolone class of antibiotics.[1]
Physicochemical and Spectral Properties
A clear understanding of a compound's physical and spectral characteristics is foundational for its application in synthesis and analysis. The properties of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate are summarized below.
Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | ChemScene |
| Synonyms | 3-Quinolinecarboxylic acid, 6-bromo-8-fluoro-4-hydroxy-, ethyl ester | ChemScene |
| CAS Number | 228728-06-1 | [3] |
| Molecular Formula | C₁₂H₉BrFNO₃ | [1][3] |
| Molecular Weight | 314.11 g/mol | [1][3] |
| Appearance | Solid (Typical) | General Knowledge |
| Storage | 4°C, protect from light | [3] |
Spectral Data Summary
While raw spectral data requires direct experimental acquisition, the expected characteristic signals can be inferred from the molecular structure. These are invaluable for reaction monitoring and structural verification.
| Technique | Expected Characteristics |
| ¹H-NMR | Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at C2, and the characteristic quartet and triplet for the ethyl ester group. The N-H proton will appear as a broad singlet. |
| ¹³C-NMR | Resonances for the carbonyl carbons of the ketone (C4) and the ester, carbons of the aromatic and heterocyclic rings, and the two carbons of the ethyl group. |
| FT-IR (cm⁻¹) | Key vibrational bands including N-H stretching (~3200-3400), C=O stretching for the ketone and ester (~1650-1750), C=C aromatic stretching (~1450-1600), and C-F and C-Br stretches in the fingerprint region. |
| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |
Synthesis Methodology: The Gould-Jacobs Reaction
The paramount synthetic route to this and related 4-quinolone-3-carboxylate esters is the Gould-Jacobs reaction.[4][5] This classic method provides a reliable pathway to the quinolone core through a two-step process involving condensation followed by thermal cyclization.[6]
Reaction Mechanism
-
Condensation: The synthesis initiates with the nucleophilic attack of a substituted aniline, in this case, 4-bromo-2-fluoroaniline , on diethyl ethoxymethylenemalonate (DEEM).[2][7] This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((4-bromo-2-fluorophenylamino)methylene)malonate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron electrocyclization at high temperatures (typically >250 °C).[5][8] This high-energy step closes the heterocyclic ring, and subsequent tautomerization yields the stable 4-hydroxy (or 4-oxo) quinoline structure.
Modern adaptations of this reaction often employ microwave irradiation to drastically reduce reaction times and improve yields, making it more efficient for library synthesis in drug discovery settings.[2][5][9]
Caption: The Gould-Jacobs pathway for quinolone synthesis.
Detailed Experimental Protocol (Conventional Heating)
-
Materials: 4-bromo-2-fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether (or Dowtherm A), Acetone.
-
Step 1: Condensation
-
In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130°C for 2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can be monitored by TLC for the consumption of the aniline.
-
After the reaction is complete, cool the mixture. The resulting oil or solid is the crude anilidomethylenemalonate intermediate. It can be used directly in the next step or purified if necessary.
-
-
Step 2: Cyclization
-
In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent like diphenyl ether to 250°C.
-
Add the crude intermediate from Step 1 dropwise to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30-60 minutes to allow for complete cyclization and distillation of the ethanol byproduct.[8]
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Add a solvent like acetone or hexanes to dilute the diphenyl ether and facilitate filtration.[8]
-
Collect the solid product by vacuum filtration, wash with cold acetone or hexanes to remove residual solvent, and dry under vacuum.
-
Chemical Reactivity and Key Transformations
The title compound is a scaffold designed for further elaboration. Its reactivity is centered around the N1-H, the C3-ester, and the halogenated ring system.
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N-Alkylation: The acidic proton on the N1 nitrogen can be readily removed by a base (e.g., K₂CO₃, NaH), and the resulting anion can be alkylated with various alkyl halides (e.g., ethyl iodide, cyclopropyl bromide). This is a standard step in the synthesis of many potent fluoroquinolones like Ciprofloxacin and Norfloxacin.
-
Ester Hydrolysis (Saponification): The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup.[10] The resulting carboxylic acid is a critical pharmacophore, essential for binding to the target bacterial enzymes.
-
Nucleophilic Aromatic Substitution (SNAr): While the C6-bromo and C8-fluoro groups are primarily for electronic and steric modulation, the C-F bond, in particular, can be a site for nucleophilic substitution, although this is less common than substitutions at the C7 position in related quinolone cores. This allows for the introduction of various amine-containing heterocycles (e.g., piperazine), which is a key strategy for broadening the antibacterial spectrum and improving pharmacokinetic properties.[11]
Caption: Key synthetic transformations of the quinolone core.
Applications in Drug Discovery
The primary and most significant application of ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is as a foundational intermediate in the synthesis of fluoroquinolone antibiotics.[1][12]
-
Scaffold for Antibacterial Agents: This molecule provides the essential bicyclic core required for antibacterial activity. Subsequent hydrolysis of the ester to a carboxylic acid and N-alkylation are the minimum steps to produce an active quinolone.
-
Structure-Activity Relationship (SAR) Studies: The bromine at C6 and fluorine at C8 are critical modulators of activity. The C8-fluoro group, for instance, can enhance DNA gyrase inhibition and improve cellular penetration. Researchers utilize this intermediate to synthesize libraries of analogs where the N1 and C7 (in related structures) positions are varied, allowing for systematic exploration of the SAR to optimize:
-
Potency: Increasing affinity for bacterial DNA gyrase/topoisomerase IV.
-
Spectrum of Activity: Enhancing effectiveness against a broader range of Gram-positive and Gram-negative bacteria.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety Profile: Reducing off-target effects and toxicity.
-
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Hazard Identification: The compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][13]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place, protected from light.[3]
-
Conclusion
Ethyl 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylate is more than just a chemical compound; it is a testament to the power of scaffold-based drug design. Its robust synthesis via the Gould-Jacobs reaction and its strategically positioned functional groups make it an indispensable tool for medicinal chemists. Its legacy is cemented in the numerous life-saving fluoroquinolone antibiotics that have been developed from it and its derivatives. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this pivotal intermediate in the ongoing quest for novel therapeutic agents.
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]
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PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]
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MDPI. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available from: [Link]
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Arkivoc. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]
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